(But-3-yn-1-yl)dimethylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 133.62 g/mol. This compound is classified as an alkyne derivative, specifically an amine, and is recognized for its utility in organic synthesis and biochemical research. It is often utilized as a building block in the synthesis of more complex organic molecules due to its functional groups, which allow for various chemical transformations.
The synthesis of (But-3-yn-1-yl)dimethylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with dimethylamine. This reaction is performed under controlled conditions to optimize yield and purity.
The molecular structure of (But-3-yn-1-yl)dimethylamine hydrochloride features a butyne chain linked to a dimethylamine group. The presence of the triple bond (alkyne) contributes to its reactivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 133.62 g/mol |
IUPAC Name | N,N-dimethylbut-3-yn-1-amine; hydrochloride |
InChI | InChI=1S/C6H11N.ClH/c1-4-5-6-7(2)3;/h1H,5-6H2,2-3H3;1H |
InChI Key | XDARCXRZPUDUDL-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCC#C.Cl |
(But-3-yn-1-yl)dimethylamine hydrochloride can participate in several types of chemical reactions:
Common reagents for these reactions include:
The specific conditions such as temperature and pressure are crucial for achieving desired outcomes in these reactions.
The mechanism of action for (But-3-yn-1-yl)dimethylamine hydrochloride primarily involves its interaction with biological targets, where it acts as a ligand binding to receptors or enzymes. This binding can modulate enzymatic activity or receptor signaling pathways, leading to various biochemical effects that are significant in both research and potential therapeutic applications .
Property | Value |
---|---|
Density | 0.7896 g/cm³ (at 420 °C) |
Boiling Point | 97–98 °C |
pKa | Approximately 8 ± 0.28 (predicted) |
These properties indicate that (But-3-yn-1-yl)dimethylamine hydrochloride is stable under normal conditions but sensitive to strong oxidizing agents .
(But-3-yn-1-yl)dimethylamine hydrochloride has diverse applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3